2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide
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Description
The compound "2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)propanamide" is a derivative within the class of pyridazinones, which are known for their broad spectrum of biological activities. Although the specific compound is not directly studied in the provided papers, the papers do discuss closely related compounds and their biological activities, such as antagonism of the transient receptor potential vanilloid 1 (TRPV1) and anticancer properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives is well-documented in the literature. For instance, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is critical for their biological activity. The docking analysis of similar compounds in the provided papers suggests that specific hydrophobic interactions and the presence of certain substituents are crucial for high binding potency to the hTRPV1 receptor . These findings could be extrapolated to the compound of interest, hypothesizing that its molecular structure may also engage in similar interactions.
Chemical Reactions Analysis
The chemical reactions involving pyridazinone derivatives typically aim to modify their biological activity. For example, the introduction of a 2-amino substituent in the C-region of the ligand was found to be critical for high hTRPV1 binding potency . Similarly, modifications on the 2-sulfonamido group provided highly potent TRPV1 antagonists . These reactions highlight the importance of structural modifications in enhancing the biological efficacy of these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds suggest that these pyridazinone derivatives are likely to have significant lipophilicity due to their hydrophobic interactions, which could influence their pharmacokinetic and pharmacodynamic profiles . Additionally, the antioxidant activities of these compounds, as demonstrated by their radical scavenging activities, indicate that they may possess favorable chemical reactivity towards oxidative stress .
Scientific Research Applications
Matrix Metalloproteinase Inhibition : One study discusses the potential of similar compounds in inhibiting matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and have implications in cancer metastasis and other diseases (Schröder et al., 2001).
Antinociceptive Activity : Research on derivatives of this compound has shown antinociceptive activity, suggesting potential applications in pain management (Doğruer et al., 2000).
Analgesic and Anti-inflammatory Properties : Several studies have indicated the analgesic and anti-inflammatory activities of similar compounds, pointing towards their potential use in managing inflammation and pain (Gökçe et al., 2011).
Anticancer Potential : Some derivatives have been explored for their anticancer activities, particularly in the context of glioblastoma and breast cancer cell lines, suggesting a potential role in cancer therapy (Tumosienė et al., 2020).
Antimicrobial Applications : Certain derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains, indicating a potential use in treating infections (Çıkla et al., 2013).
Corrosion Inhibition : A study has explored the potential of similar compounds in inhibiting the corrosion of steel in acidic media, which could have industrial applications (Bouklah et al., 2004).
TRPV1 Antagonism : Research has also explored the potential of pyridine derivatives in acting as hTRPV1 antagonists, which could have implications in pain management and other neurological conditions (Ryu et al., 2015).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-14(21(28)24-13-12-15-2-8-18(9-3-15)31(23,29)30)26-20(27)11-10-19(25-26)16-4-6-17(22)7-5-16/h2-11,14H,12-13H2,1H3,(H,24,28)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXMBMCHYGEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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